molecular formula C23H18N4O4 B2766086 2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 898420-29-6

2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide

Cat. No. B2766086
CAS RN: 898420-29-6
M. Wt: 414.421
InChI Key: HIWGLHBPNBDITI-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds with a quinazoline core structure. They are characterized by a two-ring system consisting of a benzene ring fused to a nitrogen-containing pyrimidine ring . The compound you’re asking about seems to be a derivative of quinazolinone, with additional functional groups attached to the core structure.


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be quite complex due to the presence of multiple functional groups. These compounds often exhibit interesting chemical properties due to the presence of the nitrogen atom in the ring structure .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . The 2-methyl group in substituted quinazolinones is reactive and can undergo condensation with aldehydes to give corresponding 2-styryl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives depend on their exact structure. For example, the compound Methyl 2-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate has a molecular weight of 294.305 Da, a density of 1.2±0.1 g/cm3, and a boiling point of 465.4±47.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Romero et al. (2013) presents a simple one-pot procedure for the synthesis of 2-(het)arylquinazolin-4(3H)-ones starting from readily available 2-nitrobenzamides, using sodium dithionite as the reducing agent. This method simplifies the preparation of quinazolinone derivatives, potentially including compounds like 2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide (Romero, Salazar, & López, 2013).

  • Another approach by Wang et al. (2013) describes the iron-catalyzed one-pot formation of 2,3-diarylquinazolinones from 2-nitrobenzamides and alcohols, offering a novel synthesis pathway that avoids external oxidants or reductants (Wang, Cao, Xiao, Liu, & Deng, 2013).

Applications in Material Science and Chemistry

  • Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands, showcasing their applications in spectroscopy, electrochemistry, and as antimicrobial agents. This research highlights the versatile applications of quinazoline derivatives in creating complex materials with specific functional properties (Chai, Zhang, Tang, Zhang, & Zhang, 2017).

Analytical and Biochemical Studies

  • Research by Harvey (2000) on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus provides insights into the analytical applications of quinazoline derivatives. This study might indicate the potential utility of 2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide in analytical chemistry, particularly in mass spectrometry analyses (Harvey, 2000).

Environmental and Green Chemistry

  • Safaei et al. (2013) introduced a glycerol-based ionic liquid with a boron core as a highly efficient and reusable medium for synthesizing quinazolinones, highlighting the environmental benefits of using green chemistry principles in the synthesis of complex organic molecules like 2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide (Safaei, Shekouhy, Shafiee, & Davoodi, 2013).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely depending on their exact structure and the biological system they interact with. Some quinazolinone derivatives have been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a specific quinazolinone derivative would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Quinazolinone derivatives are an active area of research due to their diverse biological activities. Future research may focus on synthesizing new derivatives, studying their biological activities, and developing them into effective therapeutic agents .

properties

IUPAC Name

2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14-18(10-6-12-21(14)27(30)31)22(28)25-16-7-5-8-17(13-16)26-15(2)24-20-11-4-3-9-19(20)23(26)29/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWGLHBPNBDITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide

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